Disodium edetate dihydrate

Beschreibung

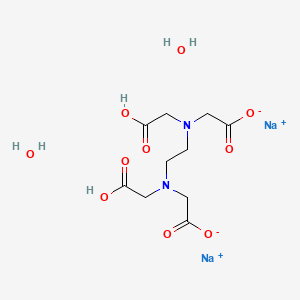

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJJZOQPCKUOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Na2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049576 | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-92-6 | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate disodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Disodium Edetate Dihydrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, laboratory applications, and experimental protocols for disodium (B8443419) edetate dihydrate. The information is intended to support researchers, scientists, and professionals in drug development in the effective utilization of this versatile chelating agent.

Core Chemical and Physical Properties

Disodium edetate dihydrate, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA-Na2·2H2O, is a high-purity chelating agent widely used in biopharmaceutical and pharmaceutical formulations.[1][2] It is a white, crystalline powder known for its stability and effectiveness across a broad pH range.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison in a laboratory setting.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O | [1][3] |

| Molecular Weight | 372.24 g/mol | [1][3] |

| CAS Number | 6381-92-6 | [1] |

| Melting Point | 252 °C (decomposes) | [4] |

| Solubility in Water | 100 g/L at 20 °C | |

| pH (5% solution) | 4.0 - 6.0 at 25 °C | |

| Appearance | White crystalline powder | [2][4] |

Mechanism of Action: Chelation

This compound's primary function is as a chelating agent. Its structure, featuring multiple carboxyl and amine groups, allows it to form stable, water-soluble complexes with di- and trivalent metal ions.[5] This sequestration of metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), is crucial for its various applications in the laboratory. For instance, by binding to Mg²⁺, an essential cofactor for nucleases, it effectively inhibits the activity of these enzymes and protects nucleic acids from degradation.[1]

Key Laboratory Applications and Experimental Protocols

This compound is a staple in many molecular biology and pharmaceutical laboratories due to its ability to control metal ion activity.

Nucleic Acid Protection and Extraction

A primary application is in the extraction and preservation of DNA and RNA. By chelating magnesium ions, it inactivates DNases and RNases that would otherwise degrade the nucleic acid samples.[1]

This protocol outlines the use of this compound in a typical DNA extraction procedure from a blood sample.

-

Red Blood Cell Lysis : To 300 µL of whole blood in a microcentrifuge tube, add 900 µL of RBC Lysis Buffer. Invert to mix and incubate on ice for 10 minutes.[1]

-

Leukocyte Pelleting : Centrifuge the sample at 2,000 x g for 5 minutes at 4°C and discard the supernatant.[1]

-

Cell Lysis : Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution containing EDTA. Add 1.5 µL of Proteinase K (20 mg/mL) and mix by vortexing.[1]

-

Protein Digestion : Incubate the mixture at 56°C for 1-3 hours, or overnight.[1]

-

Protein Precipitation : Add 100 µL of a saturated NaCl solution and vortex for 20 seconds.[1]

-

Centrifugation : Centrifuge at 12,000 x g for 5 minutes at room temperature.[1]

-

DNA Precipitation : Transfer the supernatant to a new tube and add an equal volume of ice-cold isopropanol. Mix gently by inversion.[1]

-

Pelleting DNA : Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

-

Washing : Discard the supernatant and wash the pellet with 500 µL of 70% ethanol, followed by centrifugation at 12,000 x g for 5 minutes at 4°C.[1]

-

Drying and Resuspension : Air-dry the pellet and resuspend it in 50-100 µL of TE Buffer (which contains EDTA).[1]

Electrophoresis Buffers

This compound is a critical component of common electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA). In this context, it inhibits nucleases that could be present in the sample or on the electrophoresis equipment, thereby protecting the integrity of DNA and RNA during the separation process.

This protocol details the preparation of a 50x stock solution of Tris-acetate-EDTA (TAE) buffer.

-

Weigh Reagents : For 1 liter of 50x TAE stock solution, weigh out 242 g of Tris base and 18.6 g of this compound.[6]

-

Dissolve : Add the Tris base and this compound to approximately 700 mL of deionized water in a suitable container with a magnetic stir bar.[6]

-

Add Acetic Acid : While stirring, slowly add 57.1 mL of glacial acetic acid.[6]

-

Adjust Volume : Continue stirring until all components are completely dissolved. Adjust the final volume to 1 liter with deionized water.[6]

-

Storage : The 50x TAE buffer can be stored at room temperature. For working solutions, dilute the stock to 1x with deionized water.[6]

Drug Formulation and Stability

In the pharmaceutical industry, this compound is widely used to enhance the stability and shelf life of drug formulations. It acts as a stabilizer by chelating metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[2] This is particularly important for sensitive molecules such as proteins, peptides, and enzymes.[2] It is also used in injectable and ophthalmic preparations to maintain clarity and prevent oxidation.[2]

Safety and Handling

This compound is generally considered to have low toxicity. However, it is important to handle it with appropriate laboratory precautions. It can be irritating to the eyes, respiratory system, and skin.[7] Always consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures. Personal protective equipment, including gloves and safety glasses, should be worn when handling the powder.

Conclusion

This compound is an indispensable tool in the modern laboratory, particularly in the fields of molecular biology and pharmaceutical development. Its potent chelating ability provides a simple and effective means of controlling metal ion activity, thereby protecting valuable samples and enhancing the stability of formulations. A thorough understanding of its chemical properties and appropriate experimental application is crucial for achieving reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Disodium edetate - CD Formulation [formulationbio.com]

- 4. This compound: Indication, Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 6. gatescientific.com [gatescientific.com]

- 7. EDTA disodium salt dihydrate [protocols.io]

A Deep Dive into the Chelation Mechanism of Disodium Edetate Dihydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O) as a chelating agent. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical principles, quantitative binding characteristics, and critical applications of EDTA, supported by detailed experimental protocols and visual diagrams to facilitate a thorough understanding.

Executive Summary

Disodium edetate dihydrate, a salt of ethylenediaminetetraacetic acid (EDTA), is a powerful and versatile chelating agent. Its primary mechanism of action involves the formation of stable, water-soluble complexes with polyvalent metal ions. This ability to sequester metal ions underpins its widespread use in pharmaceuticals as a stabilizer, in medicine for chelation therapy, and in various research applications to control metal ion activity. This guide will explore the coordination chemistry of EDTA, its quantitative interactions with various metal cations, and its role in disrupting biological systems such as bacterial biofilms.

Core Mechanism of Action: The Chemistry of Chelation

At its core, the efficacy of disodium edetate lies in its molecular structure. EDTA is a hexadentate ligand, meaning it has six donor sites that can bind to a single metal ion.[1][2][3] These sites consist of two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the carboxylate groups.[1][4][5]

When disodium edetate dissolves in water, the EDTA⁴⁻ anion becomes available to "wrap around" a metal cation (Mⁿ⁺), donating lone pairs of electrons from its nitrogen and oxygen atoms to form strong coordinate covalent bonds. This process results in a highly stable, cage-like structure known as a metal-EDTA complex.[1][6] A key feature of this interaction is the formation of a 1:1 complex, regardless of the charge on the metal ion.[4][7]

The general chelation reaction can be represented as:

Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The stability of these complexes is remarkably high, particularly with di- and trivalent cations, which drives the equilibrium strongly to the right.[4][6]

pH Dependence

The chelating ability of EDTA is highly dependent on the pH of the solution.[1][8][9] EDTA is a polyprotic acid, and its carboxylate groups become progressively protonated at lower pH values. This protonation competes with the binding of metal ions, reducing the effective concentration of the fully deprotonated EDTA⁴⁻ ligand and thereby decreasing the stability of the metal-EDTA complex.[1] Consequently, EDTA titrations and applications are typically performed in buffered, neutral to alkaline solutions to ensure the availability of the fully deprotonated, active form of the ligand.[10][11]

Quantitative Data on Chelation

The strength of the interaction between EDTA and a metal ion is quantified by the formation constant (K_f), also known as the stability constant. A higher log K_f value indicates a more stable complex.

Table 1: Stability Constants (log K_f) for Common Metal-EDTA Complexes

| Metal Ion | log K_f |

| Fe³⁺ | 25.1 |

| Co³⁺ | 41.4 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.4 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.45 |

| Al³⁺ | 16.4 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 13.89 |

| Ca²⁺ | 10.65 |

| Mg²⁺ | 8.79 |

| Ba²⁺ | 7.8 |

| Na⁺ | 1.86 |

| (Data sourced from publicly available chemical databases) |

Table 2: Pharmacokinetic Properties of Disodium Edetate

| Parameter | Description | Finding |

| Absorption | Poorly absorbed from the gastrointestinal tract (oral bioavailability < 5%).[12] | Primarily administered via intravenous or intramuscular injection for systemic effects.[12][13] |

| Distribution | Distributes throughout the extracellular fluid compartment.[12] | Does not significantly penetrate cells. |

| Metabolism | Largely unmetabolized in the body.[12][14] | Excreted in its original form.[12] |

| Excretion | Rapidly excreted by the kidneys through glomerular filtration.[11][14] | After intravenous administration, over 95% of the dose is recovered in the urine within 24 hours.[11][14] |

Applications in Research and Drug Development

The robust metal-chelating properties of disodium edetate make it an invaluable tool in various scientific and pharmaceutical contexts.

Pharmaceutical Formulations

Disodium edetate is widely used as an excipient in pharmaceutical preparations to enhance stability.[6][15][16] It acts as a stabilizer by chelating trace metal ions (e.g., iron, copper, manganese) that can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[15][17] This extends the shelf life and maintains the efficacy and safety of drug products, particularly in injectable and ophthalmic solutions.[6][15][16]

Chelation Therapy

In clinical medicine, EDTA is the cornerstone of chelation therapy for treating heavy metal poisoning, particularly from lead.[6][12][18][19] When administered intravenously, EDTA binds to toxic heavy metals in the bloodstream, forming stable, water-soluble complexes that are then rapidly excreted by the kidneys, reducing the body's toxic metal burden.[6][10][20]

Anticoagulant

EDTA is the standard anticoagulant used in blood collection tubes (e.g., lavender-top tubes) for hematological studies.[6] It prevents coagulation by chelating calcium ions (Ca²⁺), which are an essential cofactor in the blood clotting cascade.[6]

Antimicrobial and Antibiofilm Agent

A significant area of research is the use of EDTA as an antibiofilm agent.[8][9] Bacterial biofilms are protected by an extracellular polymeric substance (EPS) matrix, which is stabilized by divalent cations like Ca²⁺ and Mg²⁺.[8][9] EDTA disrupts the integrity of this matrix by sequestering these essential metal ions, leading to the breakdown of the biofilm and increased susceptibility of the bacteria to antibiotics and the host immune system.[8][9] This is particularly effective against Gram-negative bacteria.[8][9]

Visualizations of Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Chelation Mechanism

Caption: The chelation of a metal ion by the hexadentate ligand EDTA.

Biofilm Disruption Pathway

Caption: Logical workflow of EDTA-mediated bacterial biofilm disruption.

Experimental Workflow: Spectrophotometric Determination

Caption: Experimental workflow for the spectrophotometric analysis of EDTA.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of disodium edetate.

Protocol 1: Potentiometric Titration of Calcium with EDTA

Principle: This protocol determines the concentration of a Ca²⁺ solution by titrating it with a standardized EDTA solution. A calcium ion-selective electrode (ISE) is used to monitor the change in Ca²⁺ concentration (pCa) as a function of the volume of EDTA added. The endpoint is identified by the point of maximum inflection on the titration curve.

Reagents and Equipment:

-

Standardized ~0.01 M Disodium Edetate (Na₂H₂EDTA) solution

-

Unknown Calcium (Ca²⁺) solution

-

Ammonia/Ammonium (B1175870) Chloride Buffer (pH 10)

-

Calcium Ion-Selective Electrode (ISE)

-

Reference Electrode (e.g., Ag/AgCl)

-

Potentiometer or pH/mV meter

-

Magnetic stirrer and stir bar

-

50 mL Burette, 25 mL Pipette, Beakers

Methodology:

-

Instrument Setup: Calibrate the Ca-ISE and reference electrode system according to the manufacturer's instructions using standard calcium solutions.

-

Sample Preparation: Pipette 25.00 mL of the unknown calcium solution into a 250 mL beaker. Add approximately 50 mL of deionized water and 2 mL of the pH 10 buffer solution.

-

Titration Setup: Place the beaker on a magnetic stirrer. Immerse the Ca-ISE and reference electrode into the solution, ensuring the tips are submerged but clear of the stir bar.

-

Titration: Begin stirring at a constant, moderate speed. Record the initial potential (mV). Add the standard EDTA solution from the burette in small increments (e.g., 1.0 mL). After each addition, allow the potential reading to stabilize and record the burette volume and the corresponding mV reading.

-

Endpoint Determination: As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the endpoint region. Continue adding titrant until the potential stabilizes again past the inflection point.

-

Data Analysis: Plot the measured potential (mV) versus the volume of EDTA added (mL). The endpoint is the volume of EDTA at the steepest point of the curve. Alternatively, calculate the first or second derivative of the titration curve to more precisely locate the endpoint.

-

Calculation: Use the endpoint volume and the known molarity of the EDTA solution to calculate the molarity of the calcium solution using the 1:1 stoichiometry of the reaction.

Protocol 2: Spectrophotometric Determination of EDTA

Principle: This indirect method is based on the formation of a stable, colored complex. An excess of iron(III) is added to the EDTA sample, forming a stable Fe(III)-EDTA complex. The unreacted Fe(III) is then reduced to Fe(II), which subsequently reacts with 1,10-phenanthroline to form a intensely red-orange complex called ferroin. The absorbance of the ferroin complex is inversely proportional to the initial EDTA concentration.

Reagents and Equipment:

-

EDTA standard and unknown solutions

-

Ammonium Ferric Sulfate (B86663) solution (3.6 mM in 0.1 M H₂SO₄)

-

Sodium Sulfite (B76179) (Na₂SO₃) solution (reducer)

-

1,10-Phenanthroline Monohydrate solution

-

UV-Vis Spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Calibration Curve: Prepare a series of EDTA standard solutions of known concentrations (e.g., 0 to 50 µM).

-

Reaction: To a 50 mL volumetric flask, add 1.0 mL of a standard or unknown EDTA solution.

-

Add 1.0 mL of the 3.6 mM ammonium ferric sulfate solution. Mix well.

-

Add 1.0 mL of the sodium sulfite solution to reduce the excess Fe³⁺.

-

Add 5.0 mL of the 1,10-phenanthroline solution. This will react with the Fe²⁺ formed in the previous step to generate the colored ferroin complex.

-

Dilute the solution to the 50 mL mark with deionized water and mix thoroughly. Allow the color to develop for at least 20 minutes.

-

Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for ferroin (approximately 510 nm). Zero the instrument using a reagent blank (prepared without any EDTA).

-

Measure the absorbance of each standard and the unknown sample.

-

Data Analysis: Plot the absorbance of the standards versus their concentration. Since higher EDTA concentrations result in less free iron and thus lower absorbance, the resulting curve will have a negative slope. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Protocol 3: HPLC-UV Analysis of EDTA via Pre-Column Derivatization

Principle: EDTA lacks a strong chromophore, making direct UV detection difficult. This method employs pre-column derivatization, where EDTA is complexed with iron(III) to form a Fe(III)-EDTA complex that strongly absorbs UV light at approximately 258-260 nm.[9] This complex can then be separated and quantified using reverse-phase HPLC.

Reagents and Equipment:

-

HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

EDTA standard and unknown solutions

-

Derivatization Reagent: Ferric Chloride (FeCl₃) solution

-

Mobile Phase: e.g., 95% 0.05 M Sodium Acetate buffer (pH 4.0) with an ion-pairing agent like Tetrabutylammonium Bromide, and 5% Methanol.[15]

-

Water bath, volumetric flasks, pipettes, syringe filters

Methodology:

-

Standard/Sample Preparation: Prepare a stock solution of EDTA. Prepare a working standard and the unknown sample in a suitable diluent (e.g., water).

-

Derivatization: In a volumetric flask, mix a known volume of the standard or sample solution with a specific volume of the FeCl₃ derivatizing solution.[15]

-

Heat the mixture in a water bath (e.g., at 70°C for 20 minutes) to ensure complete complexation.[15]

-

Cool the solution to room temperature and dilute to the final volume with the diluent.

-

Filter the derivatized solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the derivatized standards to generate a calibration curve by plotting peak area versus concentration. Inject the derivatized unknown sample.

-

Quantification: Determine the concentration of EDTA in the unknown sample by comparing its peak area to the calibration curve.

Conclusion

This compound's mechanism of action as a chelating agent is a well-understood and powerful principle of coordination chemistry. Its ability to form stable, 1:1 complexes with a wide range of metal ions makes it an indispensable tool in drug development, clinical treatment, and scientific research. A thorough understanding of its quantitative binding properties, the pH-dependence of its activity, and appropriate analytical methodologies is essential for its effective and accurate application by professionals in the field.

References

- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 2. uclmail.net [uclmail.net]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]

- 5. EDTA Analysis with HPLC - AppNote [mtc-usa.com]

- 6. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EDTA Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. edta titration method: Topics by Science.gov [science.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. sielc.com [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

- 19. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Disodium Edetate Dihydrate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O), a crucial chelating agent in various research and pharmaceutical applications. The following sections detail laboratory-scale synthesis from ethylenediamine (B42938) and chloroacetic acid, purification via recrystallization, and methods for purity assessment.

Synthesis of Disodium Edetate Dihydrate

The synthesis of this compound is a multi-step process involving the carboxymethylation of ethylenediamine. The following protocol is a common laboratory method.

Experimental Protocol: Synthesis

This procedure outlines the synthesis of tetrasodium (B8768297) EDTA, which is then converted to the disodium salt.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Neutralization of Chloroacetic Acid: In a fume hood, dissolve chloroacetic acid in deionized water and cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide while stirring continuously, maintaining the temperature below 20°C. This reaction forms sodium chloroacetate (B1199739).

-

Carboxymethylation: To the sodium chloroacetate solution, slowly add ethylenediamine. The reaction is exothermic and should be carefully controlled.

-

Reaction with Sodium Hydroxide: After the addition of ethylenediamine, gradually add a concentrated sodium hydroxide solution. The temperature of the reaction mixture should be maintained at 40-70°C for the initial 3-5 hours and then increased to 75-90°C for an additional 2-4 hours to ensure the completion of the condensation reaction.[1]

-

Formation of Tetrasodium EDTA: The reaction mixture now contains tetrasodium EDTA (Na₄EDTA).

-

Acidification to EDTA: Cool the reaction mixture and slowly add hydrochloric acid with vigorous stirring. This will precipitate the free acid form of EDTA, which is poorly soluble in acidic solutions. Adjust the pH to approximately 2-3 to maximize precipitation.

-

Isolation of EDTA: Isolate the precipitated EDTA by vacuum filtration and wash the solid with cold deionized water to remove unreacted starting materials and byproducts like sodium chloride.

-

Conversion to Disodium Edetate: Suspend the purified EDTA in deionized water and add a stoichiometric amount of sodium hydroxide solution to neutralize two of the four carboxylic acid groups. The pH of the solution should be carefully monitored and adjusted to a final pH between 4.0 and 6.0.[2]

-

Isolation of this compound: The this compound can be isolated by concentrating the solution and allowing it to crystallize.

Synthesis Workflow

Purification of this compound

Recrystallization is a highly effective method for purifying the synthesized this compound, removing residual impurities.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (B145695) (optional)

-

Activated carbon (optional)

Procedure:

-

Dissolution: In a beaker, add the crude this compound to a minimal amount of hot deionized water. Heat the mixture gently and stir until the solid is completely dissolved. Avoid excessive boiling to prevent concentration changes.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution. The activated carbon will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure crystals.[3]

-

Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the beaker in an ice-water bath to maximize the yield of crystals.[3]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 60-70°C) to obtain the final this compound product.[1]

Purification Workflow

Purity Analysis

The purity of the synthesized and purified this compound should be assessed to ensure it meets the requirements for research applications. Common methods include complexometric titration and high-performance liquid chromatography (HPLC).

Experimental Protocol: Complexometric Titration with Zinc Sulfate (B86663)

This method determines the purity of disodium edetate by titrating it against a standardized zinc sulfate solution.

Materials:

-

Synthesized this compound

-

Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Pipette a known volume of the disodium edetate solution into a conical flask. Add approximately 2 mL of the ammonia (B1221849) buffer (pH 10) and a few drops of the Eriochrome Black T indicator.[4] The solution will turn blue.

-

Titration: Titrate the solution with the standardized 0.1 M zinc sulfate solution. The endpoint is reached when the color of the solution changes from blue to a distinct wine-red.[4]

-

Calculation: Calculate the purity of the this compound based on the volume of the zinc sulfate solution consumed.

Data Presentation

| Parameter | Synthesis | Purification | Analysis |

| Method | Carboxymethylation of Ethylenediamine | Recrystallization | Complexometric Titration |

| Key Reagents | Ethylenediamine, Chloroacetic Acid, NaOH, HCl | Deionized Water, Ethanol (optional) | Zinc Sulfate, Eriochrome Black T |

| Typical Yield | 60-70% (crude) | >85% recovery | N/A |

| Expected Purity | Variable | >99% | >99% |

| Appearance | Off-white to light yellow solid | White crystalline powder | N/A |

| Physicochemical Properties of this compound | |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O |

| Molecular Weight | 372.24 g/mol |

| Appearance | White, crystalline powder |

| Solubility in Water | Soluble |

| pH (1% solution) | 4.0 - 6.0 |

| Melting Point | Decomposes at ~252°C |

Conclusion

This guide provides a detailed framework for the synthesis, purification, and analysis of high-purity this compound suitable for research and pharmaceutical applications. Adherence to these protocols will enable researchers to produce and verify the quality of this essential chelating agent for their specific needs. The provided workflows and data tables offer a clear and concise summary of the key process parameters and expected outcomes.

References

Disodium edetate dihydrate CAS number and molecular weight

An In-depth Technical Guide to Disodium (B8443419) Edetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disodium edetate dihydrate, a chelating agent with significant applications in research, pharmaceuticals, and clinical practice. This document details its chemical properties, mechanisms of action, and established experimental protocols, with a focus on its role in modulating cellular signaling pathways.

Core Properties of this compound

This compound, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA-Na₂, is a synthetic amino acid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 6381-92-6 | [1][2][3] |

| Molecular Weight | 372.24 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O | [2] |

| Appearance | White, crystalline powder | [2] |

| Solubility in Water | 100 g/L (at 20 °C) | [3] |

| Melting Point | 252 °C (decomposes) |

Mechanism of Action: Chelation and Its Consequences

The primary mechanism of action of this compound is its ability to form stable, water-soluble complexes with di- and trivalent metal ions, a process known as chelation. This sequestration of metal ions is the basis for its wide range of applications.

Disodium edetate possesses six binding sites (the four carboxylate groups and the two nitrogen atoms), allowing it to form strong coordinate bonds with metal ions, effectively removing them from solution and preventing them from participating in chemical reactions. This action has profound effects on various biological processes that are dependent on metal ions as cofactors.

Applications in Drug Development and Research

This compound is a versatile excipient and active agent in the pharmaceutical industry.

-

Stabilizer in Pharmaceutical Formulations : It is widely used to enhance the stability and shelf-life of pharmaceutical products by chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). This is particularly crucial in injectable and ophthalmic preparations to maintain clarity and prevent precipitation.

-

Chelation Therapy : Clinically, it is used in chelation therapy to treat heavy metal poisoning, such as lead toxicity. The administered disodium edetate binds with heavy metals in the bloodstream, forming a stable complex that is then excreted by the kidneys.

-

Anticoagulant : In vitro, it acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade. This property is utilized in blood collection tubes for hematological studies.

-

Research Tool : In the laboratory, it is used to inhibit metal-dependent enzymes, such as metalloproteinases, to study their roles in physiological and pathological processes.

Experimental Protocols

Preparation and Standardization of 0.1 M Disodium Edetate Solution

This protocol is fundamental for applications requiring a standardized solution of disodium edetate.

Preparation:

-

Weigh accurately 37.224 g of this compound.

-

Dissolve the weighed substance in a sufficient volume of distilled water in a 1000 mL volumetric flask.

-

Make up the volume to 1000 mL with distilled water and mix thoroughly.

Standardization:

-

Accurately weigh approximately 200 mg of primary standard grade calcium carbonate, previously dried at 110°C for 2 hours.

-

Transfer the calcium carbonate to a 400 mL beaker and add 10 mL of water to form a slurry.

-

Cover the beaker with a watch glass and carefully add 2 mL of dilute hydrochloric acid to dissolve the calcium carbonate.

-

Rinse the watch glass and the sides of the beaker with distilled water and dilute the solution to about 100 mL.

-

While stirring, add approximately 30 mL of the prepared disodium edetate solution from a burette.

-

Add 15 mL of sodium hydroxide (B78521) TS and 300 mg of hydroxynaphthol blue indicator.

-

Continue the titration with the disodium edetate solution until a blue endpoint is reached.

-

The molarity of the disodium edetate solution can be calculated based on the weight of calcium carbonate used.

Protocol for Chelation Therapy in Clinical Trials (Based on TACT)

The Trial to Assess Chelation Therapy (TACT) provides a well-documented protocol for the intravenous administration of a disodium edetate-based solution.

Infusion Composition: A typical 500 mL infusion solution contains:

-

3 g of disodium edetate

-

7 g of ascorbic acid

-

B vitamins

-

Electrolytes

-

Procaine

-

Heparin

Administration:

-

The solution is administered intravenously over a period of several hours.

-

Patients typically receive a series of infusions, for example, 40 infusions administered weekly for 30 weeks, followed by 10 infusions spaced further apart.

Patient Monitoring:

-

Renal function (serum creatinine) should be monitored before and during the course of therapy.

-

Serum electrolyte levels, particularly calcium, should be monitored.

Signaling Pathways Modulated by this compound

The chelation of metal ions by this compound can significantly impact cellular signaling pathways that are dependent on these ions.

Inhibition of Metalloproteinase Signaling

Many enzymes, known as metalloproteinases, require a metal ion, often zinc (Zn²⁺), for their catalytic activity. Matrix metalloproteinases (MMPs) are a key family of such enzymes involved in the degradation of the extracellular matrix (ECM). By chelating Zn²⁺, disodium edetate can inhibit MMP activity, thereby affecting processes like cell migration, invasion, and tissue remodeling. This has implications in cancer research, where MMPs are often upregulated.

Disruption of Zinc-Finger Transcription Factor Function

Zinc-finger motifs are common structural domains in transcription factors that require zinc ions to maintain their three-dimensional structure, which is essential for DNA binding. By removing zinc, disodium edetate can denature these proteins, leading to a loss of their ability to regulate gene expression. This can have widespread effects on cellular function.

Modulation of Calcium Signaling

Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular signaling pathways. Disodium edetate can lower extracellular calcium concentrations, which can disrupt signaling cascades that rely on calcium influx into the cell. This can affect processes such as neurotransmission, muscle contraction, and cell proliferation. A significant decrease in extracellular calcium can also trigger apoptosis (programmed cell death) in some cell types.

Conclusion

This compound is a powerful chelating agent with diverse and significant applications in drug development, clinical medicine, and basic research. Its ability to sequester metal ions provides a mechanism to stabilize pharmaceutical formulations, treat heavy metal toxicity, and probe the function of metal-dependent biological processes. Understanding its impact on cellular signaling pathways is crucial for harnessing its therapeutic potential and for the informed design of future research and clinical applications.

References

Solubility Profile of Disodium Edetate Dihydrate: A Technical Guide for Laboratory Professionals

An In-depth examination of the solubility characteristics of Disodium (B8443419) Edetate Dihydrate in key laboratory solvents, providing essential data and standardized protocols for researchers, scientists, and professionals in drug development.

Disodium edetate dihydrate (Na₂EDTA·2H₂O) is a widely utilized chelating agent in various scientific and industrial applications, including pharmaceuticals, food preservation, and molecular biology. Its efficacy is often contingent on its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical and research applications, understanding the solubility of a compound like this compound is critical for formulation development, analytical method development, and ensuring its bioavailability and efficacy in various systems.

Factors influencing the solubility of this compound include the polarity of the solvent, temperature, and the pH of the aqueous medium. As a salt of a weak acid, its solubility in water is significantly affected by pH, with increased solubility observed at higher pH values.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | 10.8 | 20 | |

| Water | H₂O | >10 | 20 | [1] |

| Ethanol (96%) | C₂H₅OH | Practically Insoluble | Not Specified | [2][3] |

| Methanol | CH₃OH | Almost Insoluble | Not Specified | [4] |

| Chloroform | CHCl₃ | Almost Insoluble | Not Specified | [4] |

| Diethyl Ether | (C₂H₅)₂O | Practically Insoluble | Not Specified |

It is important to note that the solubility of disodium edetate in water is pH-dependent. The pH of a solution of this compound in water is typically in the range of 4 to 6.[5] The solubility can be increased by the gradual addition of a strong base, such as sodium hydroxide, to raise the pH.[5]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound, analytical grade

-

Solvent of interest (e.g., water, ethanol, etc.), high-purity grade

-

Conical flasks with stoppers or screw-cap vials

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent: Ensure the solvent is degassed, if necessary, to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of this compound to a conical flask or vial containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any undissolved solid.

-

Filtration: Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) into a clean, dry container. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in g/100 mL or other appropriate units, taking into account the dilution factor.

-

Verification of pH (for aqueous solutions): For aqueous solutions, measure the pH of the saturated solution to assess any changes that may have occurred during the experiment.

Experimental Workflow for Solubility Determination

Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a general guideline.

Logical Relationship for Solubility of this compound

Conclusion

This technical guide provides essential information on the solubility of this compound in key laboratory solvents. The compiled data and the detailed experimental protocol for determining equilibrium solubility offer a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences. A thorough understanding of the solubility characteristics of this important chelating agent is paramount for its effective and reliable application in various scientific endeavors. The provided workflow and logical diagrams serve to visually reinforce the experimental process and the underlying principles of solubility.

References

A Deep Dive into the Chemical Nuances of Disodium Edetate Dihydrate versus EDTA

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) and its disodium (B8443419) salt, disodium edetate dihydrate, are ubiquitous chelating agents in research, pharmaceuticals, and various industrial applications. While often used interchangeably in conversation, their distinct chemical structures impart subtle yet significant differences in their physicochemical properties and handling. This technical guide provides an in-depth exploration of these differences to inform precise application and experimental design.

Core Structural Differences: The Parent Acid and its Salt

At its core, the distinction between EDTA and this compound is that of a parent acid and its corresponding salt.

EDTA (Ethylenediaminetetraacetic acid) is a polyprotic acid with the chemical formula C₁₀H₁₆N₂O₈.[1][2] Its structure features an ethylenediamine (B42938) backbone with four carboxylic acid groups.[3] These carboxylic acid groups and the two tertiary amine nitrogens are responsible for its potent metal-chelating properties. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, cage-like complex.[4]

This compound , on the other hand, is the disodium salt of EDTA, with the chemical formula C₁₀H₁₄N₂Na₂O₈ · 2H₂O.[5][6][7] In this form, two of the four carboxylic acid protons are replaced by sodium ions. The "dihydrate" designation indicates the presence of two water molecules of hydration within the crystalline structure.[5] This seemingly minor modification to the molecule has a profound impact on its properties, most notably its solubility.

The fundamental structural relationship can be visualized as an acid-base reaction where the parent EDTA molecule donates two protons.

References

- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 2. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: EDTA: Chemistry and Properties [jove.com]

- 5. CN103709057A - Method for manufacturing this compound - Google Patents [patents.google.com]

- 6. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

The Unseen Influence: A Technical Guide to the Role of Water of Hydration in Disodium Edetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) edetate (EDTA) is a cornerstone of the pharmaceutical industry, prized for its ability to chelate metal ions and thereby stabilize formulations, enhance the efficacy of preservatives, and treat heavy metal poisoning.[1][2][3] It is most commonly supplied as a dihydrate, a crystalline form that incorporates two water molecules.[3][4][5] This technical guide delves into the critical role these water molecules play, examining their influence on the physicochemical properties, stability, and analytical characterization of disodium edetate. Understanding the function of this "water of hydration" is paramount for formulation scientists and analytical chemists seeking to control the quality, performance, and shelf-life of pharmaceutical products.

The Water of Hydration: More Than Just Moisture

The two water molecules in disodium edetate dihydrate are not merely adsorbed moisture; they are integral to the crystal lattice structure. This incorporation of water has profound implications for the compound's properties and its utility in pharmaceutical applications.

Impact on Physicochemical Properties

The presence of water of hydration directly influences key physicochemical parameters of disodium edetate. The dihydrate form is a white, crystalline powder that is highly soluble in water.[4][6][7] This high solubility is advantageous for its use in aqueous-based formulations such as injectable and ophthalmic preparations.[3]

In contrast, the anhydrous form of disodium edetate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This property can lead to physical changes such as caking or clumping of the powder, which can complicate handling and processing during manufacturing.[9] Furthermore, the absorption of water can lead to a loss of chelating efficiency and overall degradation of quality.[9]

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and its anhydrous form. While specific quantitative data for a direct side-by-side comparison is not always available in the literature, the known properties highlight the significant differences between the two forms.

| Property | This compound | Anhydrous Disodium Edetate |

| Chemical Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O[3][4] | C₁₀H₁₄N₂Na₂O₈[10] |

| Molecular Weight | 372.24 g/mol [3] | 336.21 g/mol [6] |

| Appearance | White, crystalline powder[4][11] | Data not readily available |

| Solubility in Water | > 100 g/L at 20°C[3] | Highly soluble[6] |

| Melting Point | Decomposes at ~250°C[11][12] | Data not readily available |

| Hygroscopicity | Stable[3] | Hygroscopic[8] |

| Storage | Store in a cool, dry place[9] | Store in an airtight container in a cool, dry place, protected from humidity[9] |

The Chelation Mechanism: A Stepwise Perspective

The primary function of disodium edetate is its ability to form stable, water-soluble complexes with polyvalent metal ions.[1][13] This process, known as chelation, is fundamental to its role as a stabilizer in pharmaceutical formulations. The water of hydration does not directly participate in the chelation reaction itself, which occurs in solution. However, the high solubility of the dihydrate form facilitates its dissolution and subsequent ionization, making the EDTA anion readily available to chelate metal ions.

The chelation process can be visualized as a stepwise interaction between the fully deprotonated EDTA anion (Y⁴⁻) and a metal ion (Mⁿ⁺).[13] EDTA is a hexadentate ligand, meaning it has six donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate groups) that can coordinate with a metal ion.[14][15]

Experimental Protocols for Characterization

The determination of the water of hydration and the characterization of the solid-state properties of this compound are crucial for quality control. The following are detailed methodologies for key analytical techniques.

Determination of Water of Hydration: Gravimetric Analysis

This method determines the percentage of water of hydration by measuring the mass loss upon heating.

Methodology:

-

Crucible Preparation: Heat a clean, empty porcelain crucible and lid to a constant weight using a Bunsen burner or a furnace at a temperature sufficient to drive off any adsorbed moisture (e.g., 105-110°C for 30 minutes). Cool in a desiccator to room temperature and weigh accurately. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved (±0.5 mg).

-

Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample into the pre-weighed crucible.

-

Heating: Place the crucible with the sample and a slightly ajar lid in a calibrated oven or heat with a Bunsen burner. Gradually increase the temperature to a point sufficient to drive off the water of hydration without decomposing the anhydrous salt (a temperature around 150°C is often suitable). Heat for a predetermined time (e.g., 1-2 hours).[16][17]

-

Cooling and Weighing: After heating, transfer the crucible and its contents to a desiccator to cool to room temperature. Once cooled, weigh the crucible, lid, and anhydrous salt accurately.

-

Constant Weight: Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.

-

Calculation:

-

Mass of water lost = (Initial mass of crucible, lid, and sample) – (Final mass of crucible, lid, and anhydrous salt)

-

% Water of hydration = (Mass of water lost / Initial mass of sample) x 100

-

Karl Fischer Titration for Water Content

Karl Fischer titration is a highly specific method for the determination of water content.[18][19][20]

Methodology:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should contain a suitable solvent, such as anhydrous methanol, which has been pre-titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

-

Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or a stable hydrate (B1144303) with a known water content, such as sodium tartrate dihydrate.

-

Sample Analysis: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the conditioned titration vessel.

-

Titration: Start the titration. The sample will dissolve in the solvent, and the water will react with the Karl Fischer reagent. The titration endpoint is typically detected potentiometrically.

-

Calculation: The water content of the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the initial mass of the sample.

Thermoanalytical Methods: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of hydrated compounds.

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine the temperature at which the water of hydration is lost and to quantify the amount of water.

-

Typical Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

-

The resulting TGA thermogram will show a weight loss step corresponding to the dehydration of the sample. The temperature range of this step indicates the thermal stability of the hydrate, and the percentage of weight loss corresponds to the water content.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can be used to observe the endothermic peak associated with the loss of water of hydration.

-

Typical Protocol:

-

Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a defined temperature range (e.g., 25°C to 300°C).

-

The DSC thermogram will show an endothermic peak corresponding to the energy required to remove the water of hydration.

-

-

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid and can readily distinguish between the dihydrate and anhydrous forms of disodium edetate.

-

Principle: XRPD analysis is based on the constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint."

-

Typical Protocol:

-

Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Data Collection: Place the sample holder in the X-ray diffractometer. Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to reference patterns for the dihydrate and anhydrous forms of disodium edetate to confirm the crystalline phase.

-

Conclusion

The water of hydration in this compound is a critical component that significantly influences its physical and chemical properties. Its presence imparts stability and high water solubility, which are advantageous for its use in pharmaceutical manufacturing. Conversely, the anhydrous form is hygroscopic, presenting challenges in handling and storage. A thorough understanding of the role of this water of hydration, supported by robust analytical characterization using techniques such as gravimetric analysis, Karl Fischer titration, TGA, DSC, and XRPD, is essential for ensuring the quality, stability, and efficacy of pharmaceutical formulations containing this vital chelating agent. For drug development professionals, the choice between the dihydrate and anhydrous forms will depend on the specific requirements of the formulation and manufacturing process, with the dihydrate often being the preferred form due to its superior handling and stability characteristics.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. lotioncrafter.com [lotioncrafter.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. fao.org [fao.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound CAS#: 6381-92-6 [m.chemicalbook.com]

- 8. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemignition.com [chemignition.com]

- 10. Edetate Disodium | C10H18N2Na2O10 | CID 636371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 6381-92-6 [chemicalbook.com]

- 12. This compound | CAS#:6381-92-6 | Chemsrc [chemsrc.com]

- 13. EDTA - MOTM [chm.bris.ac.uk]

- 14. EDTA Chelation Therapy - [urbaniv.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. youtube.com [youtube.com]

- 17. uomosul.edu.iq [uomosul.edu.iq]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. mt.com [mt.com]

Spectroscopic Identification of Disodium Edetate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of disodium (B8443419) edetate dihydrate (Na₂-EDTA·2H₂O), a crucial chelating agent in the pharmaceutical and various other industries. The following sections detail the characteristic spectroscopic signatures obtained through Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a robust framework for its unequivocal identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of disodium edetate dihydrate is characterized by strong absorptions corresponding to the carboxylate and amine functionalities, as well as the water of hydration.

Quantitative Data: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretching of water of hydration |

| 3027-2945 | Medium | N-H stretching |

| 2879-2793 | Medium | C-H stretching |

| 1673-1607 | Strong | C=O stretching of carboxylate groups |

| 1474 | Medium | CH₂ bending |

| 1394 | Medium | O-H bending |

| 1014 | Medium | C-N stretching |

Note: Peak positions can vary slightly based on sample preparation and instrument parameters.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into contact with the crystal, ensuring good pressure for optimal signal.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The Raman spectrum of this compound will show characteristic bands for the C-C and C-N skeletal vibrations.

Quantitative Data: Raman Spectroscopy

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1440 | Medium | CH₂ scissoring |

| ~1304 | Medium | C-C symmetric stretching |

| ~906 | Strong | C-C symmetric stretching of oxalate (B1200264) ion moiety |

| ~578 | Medium | O-C-O deformation |

Note: Specific peak assignments for the dihydrate form are limited in the literature; these are based on EDTA and its salts.[1]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the this compound powder is placed in a glass vial or on a microscope slide.

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The spectrum is recorded over a typical Raman shift range of 200-2000 cm⁻¹.

-

Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For this compound, NMR is particularly useful for confirming the organic structure.

Quantitative Data: ¹H and ¹³C NMR Spectroscopy (in D₂O)

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.65 | Singlet | -N-CH₂ -CH₂-N- |

| ~3.88 | Singlet | -N-CH₂ -COO⁻ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~53 | -N-CH₂ -CH₂-N- |

| ~60 | -N-CH₂ -COO⁻ |

| ~175 | -C OO⁻ |

Note: Chemical shifts can be influenced by pH, concentration, and the presence of other ions.[2][3][4][5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

The sample is placed in the NMR probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.

-

-

Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable technique.

Quantitative Data: Mass Spectrometry

| m/z | Ion |

| 293.1 | [M+H]⁺ (protonated EDTA) |

| 315.1 | [M+Na]⁺ (sodiated EDTA) |

| 337.1 | [M-H+2Na]⁺ |

| 359.1 | [M-2H+3Na]⁺ |

Note: The observed ions can vary depending on the ionization source conditions. The fragmentation of EDTA is complex and can lead to various product ions.[7][8]

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as water or methanol.

-

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, generating charged droplets.

-

The solvent evaporates, and the resulting ions are transferred into the mass analyzer.

-

The mass spectrum is recorded over a relevant m/z range.

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Identification Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides a foundational understanding of the key spectroscopic techniques for the identification of this compound. For regulatory submissions and quality control purposes, it is essential to compare the obtained spectra with a certified reference standard.

References

- 1. rcilabscan.com [rcilabscan.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Automated Quantification Algorithm (AQuA) and Its Application to NMR-Based Metabolomics of EDTA-Containing Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability of Disodium Edetate Dihydrate via Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O), a widely used chelating agent in the pharmaceutical and chemical industries. Through a detailed examination of its thermogravimetric analysis (TGA), this document outlines the material's decomposition pathway, presents quantitative data in a structured format, and provides detailed experimental protocols for reproducibility.

Introduction to the Thermal Stability of Disodium Edetate Dihydrate

This compound is a stable crystalline solid under ambient conditions. However, its stability is significantly influenced by temperature. Understanding its thermal decomposition behavior is critical for applications involving elevated temperatures, such as in manufacturing processes, formulation development, and long-term storage stability assessments. Thermogravimetric analysis is a key analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

The thermal decomposition of this compound is a multi-step process. The initial stage involves the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The decomposition of the organic portion of the molecule results in the evolution of various gaseous products.

Quantitative Thermogravimetric Analysis Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound. The data represents a typical thermal decomposition profile under an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Description |

| Stage 1: Dehydration | 50 - 150 | ~120 | ~9.7 | Loss of two water molecules (Na₂EDTA·2H₂O → Na₂EDTA + 2H₂O). The theoretical mass loss for two water molecules is 9.68%. |

| Stage 2: Decomposition of Anhydrous Salt | 250 - 450 | ~390 | ~55-60 | Decomposition of the anhydrous disodium edetate, leading to the formation of sodium carbonate and various gaseous products. |

| Final Residue | > 450 | - | ~30-35 | The primary residual product is sodium carbonate (Na₂CO₃). |

Experimental Protocols for Thermogravimetric Analysis

This section details the methodology for conducting a thermogravimetric analysis of this compound to obtain reliable and reproducible data.

3.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Sample: High-purity this compound (Na₂EDTA·2H₂O), crystalline powder.

-

Crucibles: Inert crucibles, typically made of alumina (B75360) (Al₂O₃) or platinum (Pt).

-

Purge Gas: High-purity inert gas, such as nitrogen or argon, with a consistent flow rate.

3.2. Experimental Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Seal the furnace and begin purging with the inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere and remove any air.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The derivative of the mass loss with respect to time (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

-

Post-Analysis: Analyze the resulting TGA and DTG curves to determine the onset and peak temperatures of decomposition, as well as the percentage of mass loss for each step.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

4.2. Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

Discussion of Thermal Decomposition

The thermogravimetric analysis of this compound reveals a distinct two-step decomposition process.

Step 1: Dehydration The first mass loss, occurring at approximately 50-150°C, corresponds to the loss of the two water molecules of hydration. The experimental mass loss of around 9.7% is in close agreement with the theoretical value of 9.68%, confirming the complete removal of water to form anhydrous disodium edetate. This dehydration step is an endothermic process.